Cas no 25216-72-2 (Methyl N-(3-Bromophenyl)carbamate)

Methyl N-(3-Bromophenyl)carbamate is a brominated aromatic carbamate compound with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a carbamate functional group and a bromine substituent at the meta position of the phenyl ring, which enhance its reactivity in cross-coupling reactions and other transformations. This compound is particularly useful in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and versatility as a building block. The bromine moiety allows for further functionalization via metal-catalyzed reactions, while the carbamate group provides a handle for additional derivatization. It is typically handled under standard laboratory conditions with appropriate safety precautions.
Methyl N-(3-Bromophenyl)carbamate structure
25216-72-2 structure
Product Name:Methyl N-(3-Bromophenyl)carbamate
CAS No:25216-72-2
MF:C8H8BrNO2
MW:230.058621406555
MDL:MFCD01013174
CID:2951121
PubChem ID:4344544
Update Time:2025-10-28

Methyl N-(3-Bromophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 3-溴苯基氨基甲酸甲酯
    • methyl (3-bromophenyl)carbamate
    • Methyl N-(3-bromophenyl)carbamate
    • Carbamic acid, (3-bromophenyl)-, methyl ester
    • (3-Bromo-phenyl)-carbamic acid methyl ester
    • methyl(3-bromophenyl)carbamate
    • STK489665
    • (3-Bromophenyl)carbamic acid methyl ester
    • MFYWFWFNTFKJSA-UHFFFAOYSA-N
    • DTXSID20879356
    • SY126403
    • MFCD01013174
    • AS-40193
    • CS-0037970
    • AKOS000210255
    • [2-(3-BroMo-phenyl)-ethyl]-carbaMic acid Methyl ester
    • 25216-72-2
    • SCHEMBL515154
    • Methyl N-(3-Bromophenyl)carbamate
    • MDL: MFCD01013174
    • Inchi: 1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)
    • InChI Key: MFYWFWFNTFKJSA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)NC(=O)OC

Computed Properties

  • Exact Mass: 228.97384g/mol
  • Monoisotopic Mass: 228.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3

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abcr
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Methyl N-(3-Bromophenyl)carbamate Suppliers

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(CAS:25216-72-2)Methyl N-(3-Bromophenyl)carbamate
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:04
Price ($):309.0
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Additional information on Methyl N-(3-Bromophenyl)carbamate

Methyl N-(3-Bromophenyl)carbamate (CAS No. 25216-72-2): A Comprehensive Overview

Methyl N-(3-Bromophenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 25216-72-2, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a 3-bromophenyl group and a carbamate moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses.

The molecular structure of Methyl N-(3-Bromophenyl)carbamate consists of a brominated aromatic ring connected to a carbamate functional group. This structural configuration makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through various chemical transformations.

In recent years, Methyl N-(3-Bromophenyl)carbamate has been extensively studied for its role in medicinal chemistry. Researchers have explored its potential as a precursor in the synthesis of bioactive compounds, including those with anti-inflammatory and anticancer properties. The bromophenyl moiety, in particular, is known for its ability to interact with biological targets, making it a crucial component in drug design.

One of the most compelling aspects of Methyl N-(3-Bromophenyl)carbamate is its utility in the development of small-molecule inhibitors. These inhibitors are designed to target specific enzymes or receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound can modulate the activity of enzymes such as kinases, which are often dysregulated in cancer cells. This has opened up new avenues for the development of targeted therapies.

The synthesis of Methyl N-(3-Bromophenyl)carbamate typically involves multi-step organic reactions, starting from readily available aromatic precursors. The bromination step is critical and often requires precise control to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency of these processes.

Recent advancements in computational chemistry have also contributed to the understanding of Methyl N-(3-Bromophenyl)carbamate's reactivity and mechanism of action. Molecular modeling studies have helped researchers predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing more effective drug candidates with improved pharmacokinetic properties.

In addition to its pharmaceutical applications, Methyl N-(3-Bromophenyl)carbamate has found use in materials science. Its unique chemical properties make it a suitable candidate for developing novel polymers and coatings with enhanced durability and functionality. Researchers are exploring its potential in creating advanced materials that can be used in electronics, aerospace, and other high-tech industries.

The environmental impact of Methyl N-(3-Bromophenyl)carbamate is another area of interest. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize production processes, ensuring that this compound can be manufactured responsibly while maintaining high quality standards.

Future research directions for Methyl N-(3-Bromophenyl)carbamate include exploring its role in drug delivery systems. Nanotechnology-based approaches are being investigated to enhance the bioavailability and targeted delivery of drugs derived from this compound. Such innovations could lead to more effective treatments with fewer side effects.

The role of Methyl N-(3-Bromophenyl)carbamate in combinatorial chemistry is also gaining traction. By systematically varying its structural components, researchers can generate libraries of compounds with diverse properties. This approach has been instrumental in identifying lead candidates for further development in drug discovery programs.

In conclusion, Methyl N-(3-Bromophenyl)carbamate (CAS No. 25216-72-2) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structure and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and technological innovation is undeniable.

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(CAS:25216-72-2)Methyl N-(3-Bromophenyl)carbamate
A1146496
Purity:99%
Quantity:1g
Price ($):309.0
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